![molecular formula C12H19ClN2O2 B13767803 [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride CAS No. 63884-74-2](/img/structure/B13767803.png)
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is a chemical compound with the molecular formula C12H19ClN2O2 It is known for its unique structure, which includes a dimethylcarbamoyloxy group attached to a methylphenyl ring, and a dimethylazanium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 4-(dimethylcarbamoyloxy)-2-methylphenol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylcarbamoyloxy)-2-methylphenol+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Researchers are exploring its use in the development of new drugs and treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium;iodide
- 4-(dimethylcarbamoyloxy)phenylacetic acid
Uniqueness
Compared to similar compounds, [4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a distinct set of chemical reactions and exhibit specific biological activities that are not observed in other compounds.
Eigenschaften
CAS-Nummer |
63884-74-2 |
|---|---|
Molekularformel |
C12H19ClN2O2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-8-10(16-12(15)14(4)5)6-7-11(9)13(2)3;/h6-8H,1-5H3;1H |
InChI-Schlüssel |
AZUXNDIISFEPIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


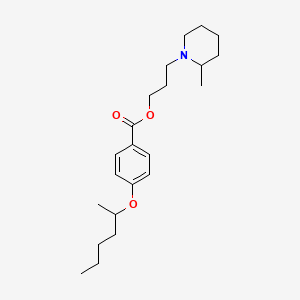
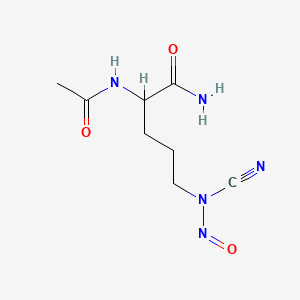
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
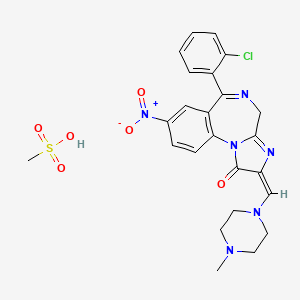

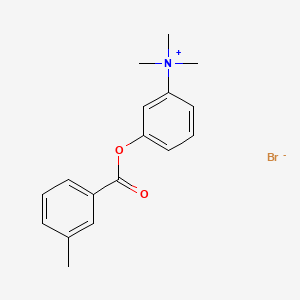



![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
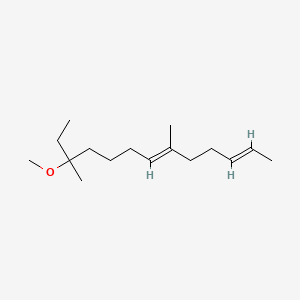
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
